
(5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone, also known as CERC-501, is a small molecule drug that has been developed as a potential treatment for various neuropsychiatric disorders. It is a selective antagonist of the kappa opioid receptor (KOR), which is involved in the regulation of mood, stress, and addiction.
Wirkmechanismus
The KOR is a G protein-coupled receptor that is widely distributed throughout the brain and spinal cord. Activation of the KOR has been shown to produce aversive and dysphoric effects, such as anxiety, depression, and dysphoria. (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone is a selective antagonist of the KOR, which means that it blocks the effects of KOR activation. By blocking the KOR, (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone is thought to reduce the negative effects of stress and dysphoria, while enhancing the positive effects of other neurotransmitter systems.
Biochemical and Physiological Effects:
(5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone has been shown to have a variety of biochemical and physiological effects in preclinical models. In animal studies, (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone has been shown to reduce stress-induced behaviors, such as immobility in the forced swim test and anxiety-like behavior in the elevated plus maze. (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone has also been shown to enhance the activity of other neurotransmitter systems, such as serotonin and dopamine, which are involved in the regulation of mood and reward. Additionally, (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone has been shown to have anti-inflammatory effects, which may be relevant to the treatment of certain neuropsychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone is its high selectivity for the KOR, which reduces the risk of off-target effects. Additionally, (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone is its relatively low potency, which may limit its efficacy in certain preclinical models. Additionally, the effects of (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone may be influenced by individual differences in genetic and environmental factors, which may complicate the interpretation of preclinical data.
Zukünftige Richtungen
There are several future directions for the development of (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone. One potential application is the treatment of depression and anxiety disorders, which are thought to involve dysregulation of the KOR system. Additionally, (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone may have potential as a treatment for substance use disorders, such as opioid addiction, which are also thought to involve dysregulation of the KOR system. Another future direction is the development of more potent and selective KOR antagonists, which may have improved efficacy and fewer side effects compared to (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone. Finally, further research is needed to better understand the mechanisms underlying the effects of (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone, as well as the individual differences that may influence its efficacy.
Synthesemethoden
The synthesis of (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone involves the reaction of 5-methoxyindole-2-carboxylic acid with 4-bromomethylpyridine in the presence of a base and a coupling agent. The resulting intermediate is then reduced with lithium aluminum hydride to yield (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone. The synthesis has been reported in several publications, and the purity and identity of the compound have been confirmed by various analytical techniques, including NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
(5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone has been studied extensively in preclinical models of neuropsychiatric disorders, including depression, anxiety, and addiction. In these studies, (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone has been shown to block the KOR-mediated effects of stress and dysphoria, which are thought to contribute to the pathophysiology of these disorders. (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone has also been shown to enhance the activity of other neurotransmitter systems, such as serotonin and dopamine, which are involved in the regulation of mood and reward.
Eigenschaften
IUPAC Name |
(5-methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-19-13-2-3-14-12(10-13)6-9-17(14)15(18)11-4-7-16-8-5-11/h2-5,7-8,10H,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMLAPYZTQRTBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-2,6-dimethyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)-phenylmethyl]benzenesulfonamide](/img/structure/B7681556.png)
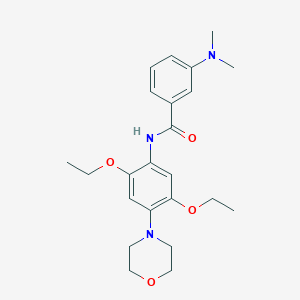

![N-butyl-2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7681573.png)
![N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B7681574.png)
![2-[cyclopentyl(methyl)amino]-N-[4-(difluoromethylsulfanyl)phenyl]acetamide](/img/structure/B7681581.png)
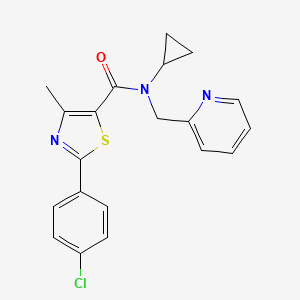
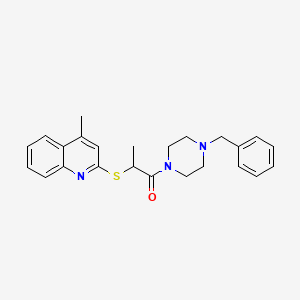
![2-(1,2-benzoxazol-3-yl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B7681636.png)
![2-(5-chloro-2-methoxyphenyl)-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]acetamide](/img/structure/B7681641.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-2-(tetrazol-1-yl)acetamide](/img/structure/B7681642.png)
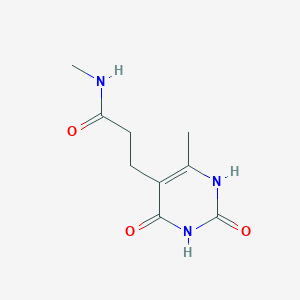
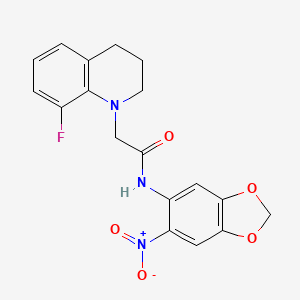
![N-cyclohexyl-2-[[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl]-N,3-dimethylbutanamide](/img/structure/B7681661.png)